3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid
Overview
Description
“3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid” is a chemical compound with the molecular formula C12H17N3O5S . It has a molecular weight of 315.35 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3O5S/c13-21(18,19)10-1-2-11(12(7-10)15(16)17)14-8-9-3-5-20-6-4-9/h1-2,7,9,14H,3-6,8H2,(H2,13,18,19) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a storage temperature requirement of room temperature and should be kept in a dark place under an inert atmosphere .Scientific Research Applications
Application 1: Preparation of Venetoclax
- Summary of the Application : “3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid” is used as a pharmaceutical intermediate in the preparation of Venetoclax . Venetoclax is a medication used to treat certain types of chronic lymphocytic leukaemia (CLL) or certain types of small lymphocytic lymphoma (SLL) .
- Results or Outcomes : The outcome of this application is the production of Venetoclax, a medication used in the treatment of certain types of CLL or SLL .
Application 2: Synthesis of BTK, PI3K and JAK-2 inhibitors
- Summary of the Application : This compound is also used as a reagent in the synthesis of BTK, PI3K and JAK-2 inhibitors . These inhibitors are used in the treatment of various diseases, including certain types of cancer.
- Results or Outcomes : The outcome of this application is the production of BTK, PI3K and JAK-2 inhibitors, which are used in the treatment of various diseases .
Application 3: Synthesis of BTK, PI3K and JAK-2 inhibitors
- Summary of the Application : This compound is also used as a reagent in the synthesis of BTK, PI3K and JAK-2 inhibitors . These inhibitors are used in the treatment of various diseases, including certain types of cancer.
- Results or Outcomes : The outcome of this application is the production of BTK, PI3K and JAK-2 inhibitors, which are used in the treatment of various diseases .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
3-nitro-4-(oxan-4-ylmethylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c16-13(17)10-1-2-11(12(7-10)15(18)19)14-8-9-3-5-20-6-4-9/h1-2,7,9,14H,3-6,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWDIBVRWOXOKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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